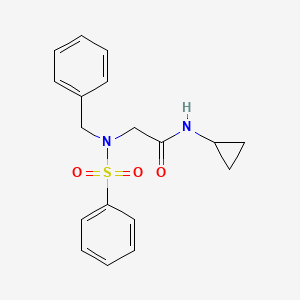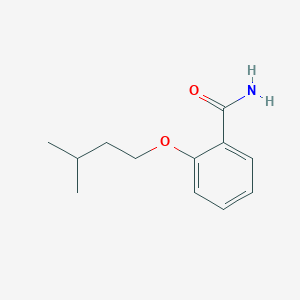![molecular formula C18H21N3O2 B5541450 1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5541450.png)
1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of "1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine" and related compounds involves complex organic synthesis techniques. Studies have detailed the preparation of structurally similar piperazine derivatives, highlighting various synthetic routes and modifications to improve potency and selectivity for targeted pharmacological activities. For instance, the synthesis of second-generation (cyanomethyl)piperazines with increased oral activity through modifications on the pyridine derivatives illustrates the complexity and innovation in synthesizing such compounds (Carceller et al., 1993).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives, including "1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine," focuses on understanding the compound's conformation, stereochemistry, and its implications on biological activity. The crystal and molecular structures of related compounds have been determined, showing how molecular conformation affects interaction with biological targets. For example, studies on the crystal structure of 4-methylphenol with piperazine demonstrate the role of hydrogen bonding in molecular stability and interaction (Jin et al., 2001).
Aplicaciones Científicas De Investigación
PAF Antagonists Development :
- Carceller et al. (1993) synthesized and evaluated a second generation of (cyanomethyl)piperazines, including derivatives similar to "1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine", as PAF antagonists. These compounds showed increased oral activity and were evaluated using in vitro and in vivo assays (Carceller et al., 1993).
Kappa-Receptor Agonist Development :
- Naylor et al. (1993) developed 4-substituted 1-(arylacetyl)-2-[(dialkylamino)methyl]piperazines, a class related to the compound , as kappa-opioid receptor agonists. These compounds were explored for their potential in pain management (Naylor et al., 1993).
Antitumor Activity in Bis-Indole Derivatives :
- Andreani et al. (2008) reported the synthesis of compounds, including piperazine derivatives, which were tested for antitumor activity. These compounds showed notable activity against certain human cell lines (Andreani et al., 2008).
Study of α7 Nicotinic Acetylcholine Receptor Modulators :
- Clark et al. (2014) investigated a new class of α7 nicotinic acetylcholine receptor modulators based on a similar piperazine scaffold. These compounds were evaluated for their potential in treating inflammatory disorders (Clark et al., 2014).
Discovery of G Protein-Biased Dopaminergics :
- Möller et al. (2017) explored 1,4-disubstituted aromatic piperazines, which include structures akin to "1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine", for their potential as dopamine receptor partial agonists. These compounds were shown to favor activation of G proteins over β-arrestin recruitment (Möller et al., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-methylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-15-5-7-16(8-6-15)23-14-18(22)21-12-10-20(11-13-21)17-4-2-3-9-19-17/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPWPCBBQYZFIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,2-diethyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5541376.png)


![2-(1,3-benzoxazol-2-ylthio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5541403.png)


![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B5541430.png)






![(1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541479.png)